molecular formula C5H4ClF3N2 B15329180 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B15329180
M. Wt: 184.55 g/mol
InChI Key: WGUQGMKOHDUVER-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups

Preparation Methods

The synthesis of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with 1,1,1-trifluoro-3-chloro-2-propanone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can improve its pharmacokinetic properties.

Comparison with Similar Compounds

4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole can be compared with other pyrazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3N2/c1-11-2-3(6)4(10-11)5(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUQGMKOHDUVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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